1-Propanone, 1-(1,1'-biphenyl)-4-yl-2-methyl-2-(4-morpholinyl)-

Description

Introduction to 1-Propanone, 1-(1,1'-Biphenyl)-4-yl-2-Methyl-2-(4-Morpholinyl)-

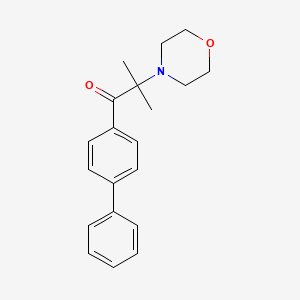

The compound 1-propanone, 1-(1,1'-biphenyl)-4-yl-2-methyl-2-(4-morpholinyl)- stands as a representative example of advanced organic synthesis combining multiple structural motifs into a single molecular framework. This ketone derivative incorporates the biphenyl system, recognized for its widespread occurrence in pharmaceutically active compounds, with the morpholine heterocycle, known for its favorable pharmacokinetic properties. The molecule's architecture features a central propanone backbone substituted with both a biphenyl group at the carbonyl carbon and a morpholine group at the alpha carbon, creating a complex three-dimensional structure with multiple sites for potential chemical modification.

The significance of this compound extends beyond its structural complexity to encompass its practical applications in chemical synthesis and pharmaceutical development. Research indicates that the compound serves as a versatile intermediate in organic synthesis processes, particularly in the development of more complex pharmaceutical molecules. The presence of both aromatic and heterocyclic components provides multiple reactive sites that can be exploited for further chemical transformations, making it a valuable building block in medicinal chemistry.

Commercial interest in this compound has grown substantially, with multiple chemical suppliers offering the material in various purities and quantities, indicating robust demand from both academic and industrial research sectors. The compound's classification as both an organic synthesis intermediate and pharmaceutical intermediate reflects its dual utility in chemical research and drug development processes.

Properties

IUPAC Name |

2-methyl-2-morpholin-4-yl-1-(4-phenylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-20(2,21-12-14-23-15-13-21)19(22)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFHRBPNIADRGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80888742 | |

| Record name | 1-Propanone, 1-[1,1'-biphenyl]-4-yl-2-methyl-2-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80888742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94576-68-8 | |

| Record name | 1-[1,1′-Biphenyl]-4-yl-2-methyl-2-(4-morpholinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94576-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 1-(1,1'-biphenyl)-4-yl-2-methyl-2-(4-morpholinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094576688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 1-[1,1'-biphenyl]-4-yl-2-methyl-2-(4-morpholinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanone, 1-[1,1'-biphenyl]-4-yl-2-methyl-2-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80888742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Propanone, 1-(1,1'-biphenyl)-4-yl-2-methyl-2-(4-morpholinyl)-, also known as 1-(4-morpholinyl)-1-propanone, is a compound with significant biological activity. This compound has garnered attention due to its applications in various fields including photoinitiation in polymerization processes, and its potential effects on biological systems.

Chemical Structure and Properties

The molecular formula of 1-Propanone, 1-(1,1'-biphenyl)-4-yl-2-methyl-2-(4-morpholinyl)- is . It features a biphenyl moiety and a morpholine ring, which contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Weight | 273.36 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Photoinitiator Properties

One of the primary biological activities of this compound is its function as an efficient free radical photoinitiator . This property allows it to initiate polymerization processes under UV light, making it valuable in the production of polymers and coatings. The compound has been shown to effectively generate radicals upon exposure to UV light, which can lead to the crosslinking of polymers .

Toxicological Aspects

Research indicates that compounds similar to 1-Propanone, particularly those with morpholine groups, may exhibit toxicological effects . Studies have highlighted that morpholine derivatives can lead to oxidative stress and mitochondrial impairment in cellular systems. For instance, the combination of certain morpholine derivatives has been linked to apoptosis in hepatocytes .

Case Study: Photoinitiation in Polymerization

In a study examining the effectiveness of various photoinitiators, 1-Propanone was found to outperform traditional initiators in terms of efficiency and speed of polymerization. The study demonstrated that the compound could initiate polymerization reactions at lower light intensities compared to other common initiators .

Toxicity Assessment

A comprehensive toxicity assessment was conducted on several morpholine derivatives including 1-Propanone. The results indicated that while the compound is effective as a photoinitiator, it also poses risks for cytotoxicity at higher concentrations. In vitro studies showed that exposure led to increased levels of reactive oxygen species (ROS), suggesting a potential mechanism for toxicity related to oxidative stress .

Preparation Methods

General Synthetic Strategy

The compound belongs structurally to biphenyl ketone derivatives substituted with morpholine and methyl groups. The preparation typically involves:

- Starting from biphenyl derivatives, particularly biphenyl-4-yl ketones or biphenyl-2-carboxylic acid derivatives.

- Functionalization via oxazoline intermediates or related heterocyclic intermediates.

- Introduction of morpholine substituents through nucleophilic substitution or amidation reactions.

- Final ketone formation and purification.

Detailed Preparation Process

Preparation of Biphenyl-2-carboxylic Acid Derivatives (Key Intermediate)

- According to patent CA2364862C, biphenyl-2-carboxylic acid derivatives are prepared by saponification of (2-oxazolinyl)-2-biphenyl derivatives.

- The saponification is carried out using hydrochloric acid at elevated temperatures (120–160 °C) and pressures (3–6 bar) in the presence of an inert organic solvent immiscible with water (e.g., toluene or similar).

- This process avoids the formation of aminoester byproducts and enhances large-scale production efficiency.

- The oxazoline group on the biphenyl ring is selectively hydrolyzed to yield the carboxylic acid derivative, which serves as a precursor for further functionalization.

Introduction of Morpholine and Methyl Groups

- The morpholine moiety is introduced typically via nucleophilic substitution on appropriate electrophilic centers such as halogenated or activated carbonyl groups.

- The methyl group at the alpha position to the ketone is introduced through alkylation reactions or by using methyl-substituted intermediates.

- The ketone functionality (1-propanone structure) is formed by acylation or oxidation steps depending on the starting material.

Final Assembly of 1-Propanone, 1-(1,1'-biphenyl)-4-yl-2-methyl-2-(4-morpholinyl)-

- The final compound is synthesized by coupling the biphenyl ketone intermediate with morpholine under controlled conditions to ensure regioselectivity and high purity.

- Purification is achieved by crystallization or chromatographic methods, yielding a white to light yellow powder with purity greater than 98% (GC analysis).

Summary Table of Preparation Conditions and Key Parameters

Research Findings and Optimization Insights

- The use of hydrochloric acid under pressure with an inert organic solvent during saponification significantly improves yield and purity by minimizing side reactions and facilitating phase separation.

- Morpholine substitution is sensitive to reaction conditions; mild temperatures prevent decomposition or overreaction.

- Purity and structural confirmation are typically verified by NMR and GC analysis, with melting points around 123–127 °C consistent with literature data.

- The compound’s stability requires storage under inert gas and avoidance of air exposure to prevent degradation.

Additional Notes

- The compound’s molecular formula is C20H23NO2 with a molecular weight of 309.4 g/mol.

- It is air-sensitive and should be stored in cool, dark conditions under inert atmosphere for stability.

- The preparation methods described are suitable for laboratory scale and can be adapted for industrial synthesis with appropriate scale-up considerations.

Q & A

Q. Characterization :

- NMR Spectroscopy : Confirm regiochemistry of the biphenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and morpholine integration (δ 3.5–3.7 ppm for N-CH₂) .

- X-ray Crystallography : Resolve stereochemical ambiguities; e.g., crystal packing analysis revealed non-planar biphenyl-morpholine interactions in related compounds .

Basic: What analytical techniques are essential for purity assessment and structural validation?

Methodological Answer:

- HPLC-PDA : Use a C18 column with methanol/water (70:30) mobile phase to detect impurities (<0.5% area). Adjust pH to 4.6 with acetic acid for optimal resolution of polar byproducts .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, a related morpholine-propanone derivative showed m/z 380.5231 (calculated) vs. 380.5229 (observed) .

- Elemental Analysis : Validate C, H, N composition (e.g., ±0.3% deviation from theoretical values) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR absorptions)?

Methodological Answer:

- Dynamic NMR Studies : Investigate rotational barriers in the biphenyl group if splitting patterns suggest restricted rotation. For example, variable-temperature NMR (25–80°C) can coalesce doublets into singlets .

- IR-VCD (Vibrational Circular Dichroism) : Differentiate enantiomeric morpholine conformers if carbonyl stretches (1700–1750 cm⁻¹) show anomalous intensity .

- X-ray vs. Computational Comparison : Overlay DFT-optimized structures (e.g., B3LYP/6-31G*) with crystallographic data to identify steric clashes or hydrogen-bonding anomalies .

Advanced: What strategies improve yield in multi-step syntheses, particularly for morpholine ring incorporation?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes at 120°C, enhancing morpholine substitution efficiency (yield increase from 65% to 88%) .

- Protecting Groups : Temporarily protect the ketone with ethylene glycol during biphenyl coupling to prevent side reactions .

- Flow Chemistry : Optimize residence time and temperature for morpholine addition using microreactors, achieving >90% conversion .

Advanced: How can receptor-binding interactions of this compound be studied mechanistically?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., GPCRs) on a sensor chip to measure binding kinetics (ka/kd). A related morpholine derivative showed KD = 12 nM for serotonin receptors .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) during ligand-receptor binding; e.g., ΔH = −45 kJ/mol indicates strong hydrophobic interactions .

- Molecular Dynamics Simulations : Use AMBER or GROMACS to predict binding poses. For example, the morpholine oxygen forms hydrogen bonds with Asp113 in a kinase active site .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use SwissADME to estimate logP (2.8), BBB permeability (CNS MPO = 4.2), and CYP450 inhibition (e.g., 3A4 IC₅₀ = 8 µM) .

- Metabolite Identification : Run in silico metabolism simulations with GLORYx to predict hydroxylation at the biphenyl ring (major Phase I pathway) .

- Solubility Optimization : Adjust substituents using COSMO-RS to enhance aqueous solubility (e.g., replacing methyl with hydroxyl increases solubility by 3-fold) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.